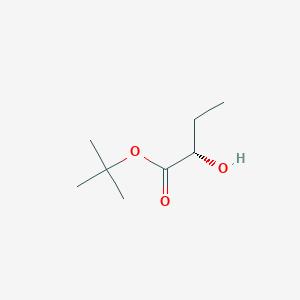

(-)-tert-Butyl (S)-2-hydroxybutyrate

Description

Significance in Asymmetric Synthesis and Chiral Economy

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. The use of readily available, enantiomerically pure starting materials, a strategy known as the "chiral pool" approach, is a cornerstone of this field. (-)-tert-Butyl (S)-2-hydroxybutyrate serves as an excellent example of a chiral pool building block. Its incorporation into a synthetic route introduces a predefined stereocenter, which can influence the stereochemical outcome of subsequent reactions.

The concept of "chiral economy" emphasizes the efficient use of chirality throughout a synthetic sequence. This involves maximizing the transfer of chirality from the starting material to the final product and minimizing the number of steps required to introduce and manipulate stereocenters. The use of compounds like this compound is economically advantageous as it can reduce the need for costly and often low-yielding chiral resolution steps or complex asymmetric catalysts.

While direct research on the chiral economy of this compound is not extensively documented, the closely related n-butyl (S)-2-hydroxybutanoate is a key intermediate in the practical synthesis of the peroxisome proliferator-activated receptor alpha (PPARα) agonist (R)-K-13675. researchgate.net This highlights the industrial relevance of the (S)-2-hydroxybutyrate scaffold in creating high-value, enantiomerically pure pharmaceutical agents. The synthesis of n-butyl (S)-2-hydroxybutanoate has been achieved through various methods, including the regioselective thiolysis of butyl (2S,3R)-epoxybutanoate followed by reductive cleavage, or a one-step conversion from butyl (S)-2,3-epoxypropanoate using methylmagnesium bromide and a copper catalyst. researchgate.net

Stereochemical Purity and Enantiomeric Control in Complex Molecular Architectures

The precise control of stereochemistry is critical in the synthesis of complex molecules with multiple stereocenters. The defined stereochemistry of this compound can be exploited to direct the formation of new stereocenters in a predictable manner. This is often achieved through diastereoselective reactions, where the existing chiral center influences the approach of reagents, leading to the preferential formation of one diastereomer over another.

For instance, the hydroxyl group of this compound can be used to direct metal-catalyzed reactions to a specific face of the molecule. Furthermore, the ester functionality can be converted to other functional groups, such as amides or alcohols, without disturbing the adjacent stereocenter, thereby preserving the enantiomeric purity of the molecule.

A relevant example of achieving high enantiomeric excess can be seen in the synthesis of (S)-tert-butyl 3-hydroxybutyrate (B1226725), a similar chiral building block. In one study, the asymmetric reduction of the prochiral ketone, tert-butyl acetoacetate (B1235776), using the yeast Saccharomyces cerevisiae B5 as a biocatalyst, yielded the desired (S)-enantiomer with high conversion and enantiomeric excess. researchgate.net This demonstrates a viable strategy for producing such chiral hydroxy esters with high stereochemical purity.

Table 2: Methods for the Synthesis of Related Chiral Hydroxybutyrates

| Starting Material | Reagents/Catalyst | Product | Key Features | Reference |

| Butyl (2S,3R)-epoxybutanoate | 1. Scandium triflate, Thiol 2. Reductive cleavage | n-Butyl (S)-2-hydroxybutanoate | Regioselective thiolysis, Stereochemical retention | researchgate.net |

| Butyl (S)-2,3-epoxypropanoate | Methylmagnesium bromide, Copper catalyst | n-Butyl (S)-2-hydroxybutanoate | One-step conversion, High yield | researchgate.net |

| tert-Butyl acetoacetate | Saccharomyces cerevisiae B5 | (S)-tert-Butyl 3-hydroxybutyrate | Asymmetric reduction, High enantiomeric excess | researchgate.net |

Overview of Current Research Trajectories and Future Opportunities

Current research involving chiral building blocks like this compound is focused on several key areas. There is a continuous drive to develop more efficient and sustainable methods for their synthesis. This includes the use of biocatalysis, as demonstrated by the synthesis of related compounds, and the development of novel catalytic systems that can achieve high enantioselectivity under mild conditions. researchgate.netmdpi.com

Future opportunities for this compound likely lie in its application as a versatile starting material for the synthesis of a wider range of biologically active molecules. Its potential as a precursor to novel chiral ligands for asymmetric catalysis is another promising avenue of research. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the importance of readily accessible and economically viable chiral building blocks like this compound is expected to increase. The development of new synthetic methodologies that utilize this compound will undoubtedly contribute to the advancement of chiral chemistry and the creation of novel, life-improving technologies.

Properties

IUPAC Name |

tert-butyl (2S)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRLOYNUXQZAPJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530956 | |

| Record name | tert-Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37787-90-9 | |

| Record name | tert-Butyl (2S)-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Tert Butyl S 2 Hydroxybutyrate and Analogues

Chemical Asymmetric Synthesis Approaches

Asymmetric chemical synthesis provides a powerful toolkit for accessing chiral molecules. These methods utilize chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction, converting prochiral substrates into chiral products with a preference for one enantiomer.

Diastereoselective and Enantioselective Esterification and Derivatization

Enantioselective esterification and related derivatization reactions are fundamental strategies for producing chiral hydroxy esters. These methods can involve the reaction of a racemic alcohol with a chiral acid (or its derivative) or the reaction of a prochiral ketone with a chiral reducing agent followed by esterification. A notable strategy is the "mix-anhydride method," which can be used for the kinetic resolution of racemic 2-hydroxyalkanoates. In this approach, a mixed anhydride (B1165640) formed by transacylation between a chiral acid like diphenylacetic acid and the (R)-isomer of a racemic hydroxyalkanoate can be selectively converted, allowing for the separation of the (S)-enantiomer. researchgate.net While effective, these chemical routes can sometimes require harsh conditions and may exhibit poor enantioselectivity compared to biocatalytic methods. researchgate.net

Application of Chiral Auxiliaries and Ligand-Mediated Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A common strategy involves using auxiliaries derived from inexpensive, naturally occurring chiral molecules like menthol (B31143) or camphor. researchgate.netresearchgate.net For instance, in a synthesis of related 2-aryl-2-hydroxybutanoic acids, natural (-)-(1R,2S,5R)-menthol was used as a chiral auxiliary. researchgate.net The menthyl arylglyoxylate intermediate was reacted with diethylzinc (B1219324) (Et2Zn), leading to the formation of the corresponding (R)-menthyl 2-aryl-2-hydroxybutanoates with high diastereoisomeric excess (de) of up to 95%. researchgate.net Subsequent hydrolysis removes the menthol auxiliary to yield the optically pure acid. researchgate.net

Ligand-mediated reactions, particularly asymmetric hydrogenation, are also highly effective. In this approach, a metal catalyst complexed with a chiral ligand facilitates the enantioselective reduction of a prochiral substrate. The BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand is frequently used in such reactions. internationaljournalssrg.orgorgsyn.org For example, a Ru-BINAP complex catalyst has been employed for the asymmetric hydrogenation of β-ketoesters, a reaction that is among the most efficient man-made catalytic asymmetric reactions, often achieving enantioselectivity greater than 97%. internationaljournalssrg.orgorgsyn.org This method is used to synthesize core components of various pharmaceutical agents. internationaljournalssrg.org

| Chiral Reagent Type | Example | Application | Key Finding | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (-)-(1R,2S,5R)-Menthol | Stereoselective synthesis of (R)-menthyl 2-aryl-2-hydroxybutanoates. | Achieved high diastereoisomeric excess (de) of up to 95% in the addition of Et2Zn to menthyl arylglyoxylates. | researchgate.net |

| Chiral Ligand | (R)-BINAP | Asymmetric hydrogenation of β-ketoesters using a Ruthenium catalyst. | Routinely achieves high enantioselectivity (>97% ee) and high turnover numbers. | orgsyn.org |

| Chiral Auxiliary | Oxazolidinones | Used in asymmetric alkylations and aldol (B89426) reactions to create chiral centers. | Selective formation of Z-enolates leads to products with very high levels of asymmetric induction. | researchgate.net |

Regioselective Transformations for Stereocenter Construction

The construction of the stereocenter in (S)-2-hydroxybutanoates can be achieved through the highly specific ring-opening of chiral epoxides. This strategy relies on the precise control of regioselectivity, where the nucleophile attacks a specific carbon atom of the epoxide ring. One established method involves the one-step conversion of butyl (S)-2,3-epoxypropanoate. researchgate.net The reaction with methylmagnesium bromide in the presence of a copper catalyst proceeds via a stereospecific ring-opening to furnish butyl (S)-2-hydroxybutanoate in high yield. researchgate.net

Another approach utilizes the regioselective thiolysis of butyl (2S,3R)-epoxybutanoate. researchgate.net This reaction, mediated by scandium triflate, followed by the reductive cleavage of the resulting thioether, produces butyl (S)-2-hydroxybutanoate with stereochemical retention and in quantitative yield. researchgate.net The use of Lewis acids like scandium(III) triflate is crucial for catalyzing the regioselective opening of the epoxide ring. researchgate.net

Strategies for Deracemization and Enantiomeric Enrichment

Often, chemical synthesis initially produces a racemic mixture of 2-hydroxybutyric acid or its esters, which contains equal amounts of the (R) and (S) enantiomers. researchgate.net To obtain the desired single enantiomer, a deracemization or enantiomeric enrichment step is necessary. researchgate.net Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product, overcoming the 50% yield limitation of standard kinetic resolution. mdpi.com

Enantiomeric enrichment can also be achieved by physically adding a pure enantiomer to a racemic mixture to create a non-racemic composition with a desired enantiomeric excess. google.com While simpler, this method is less atom-economical than deracemization. The development of efficient deracemization processes, often combining chemical and enzymatic catalysts, is a key area of research for producing enantiopure compounds. mdpi.comnih.gov

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their high selectivity (chemo-, regio-, and enantio-), and for operating under mild conditions of temperature and pressure, which minimizes issues like racemization and side-product formation. nih.gov Chemoenzymatic synthesis combines the advantages of both biological and chemical catalysis to create efficient and sustainable synthetic routes. mdpi.comcalis.edu.cnnih.gov

Enzymatic Resolution Techniques for Enantiomer Separation

Enzymatic kinetic resolution is a widely used and effective method for separating enantiomers of chiral alcohols and esters. nih.govresearchgate.net This technique employs enzymes, most commonly lipases, which selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. nih.govmdpi.com For the synthesis of (-)-tert-Butyl (S)-2-hydroxybutyrate, the enzymatic resolution of its racemic precursor is a key strategy.

Lipase (B570770) B from Candida antarctica (CAL-B) has proven to be a particularly effective biocatalyst for this purpose. nih.govnih.govresearchgate.net In a typical resolution process, racemic tert-butyl 2-hydroxybutyrate is subjected to transesterification with an acyl donor like vinyl acetate. The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting mixture of (S)-tert-butyl 2-hydroxybutyrate and the acylated (R)-enantiomer can then be easily separated. Research has shown that the bulky tert-butyl group on the ester can significantly improve the enantioselectivity of the enzyme. nih.gov Studies on the enzymatic kinetic resolution of a structurally similar compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, using CAL-B demonstrated excellent enantioselectivity (E > 200), yielding both enantiomers with over 99% enantiomeric excess (ee) after 24 hours. nih.gov

| Enzyme | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | Transesterification | 50% | >99% (S-alcohol), >99% (R-acetate) | >200 | nih.gov |

| Pseudomonas cepacia Lipase (immobilized) | tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | Transesterification | <50% (after 48h) | 95% (S-alcohol), >99% (R-acetate) | >200 | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic ethyl-3-hydroxybutyrate (HEB) | Acetylation | - | >96% | - | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Racemic ethyl 3-hydroxybutyrate (B1226725) | Transesterification with (R)-1,3-butanediol | - | - | - | researchgate.net |

| Candida rugosa Lipase | Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | Hydrolysis | - | >98% (hydroxyphosphonate) | - | mdpi.com |

Asymmetric Bioreduction Strategies Utilizing Microbial Strains (e.g., Saccharomyces cerevisiae)

The asymmetric bioreduction of prochiral ketones is a powerful method for producing chiral alcohols with high enantiomeric purity. Whole-cell biocatalysis using common microbial strains offers a cost-effective and environmentally benign alternative to traditional chemical methods. Saccharomyces cerevisiae, or baker's yeast, is a widely used microorganism for the stereoselective reduction of keto esters. researchgate.netdoaj.orgnih.gov

The synthesis of tert-butyl (S)-2-hydroxybutyrate can be achieved through the asymmetric reduction of its corresponding keto-ester, tert-butyl 2-oxobutanoate, using Saccharomyces cerevisiae. The yeast contains a multitude of oxidoreductase enzymes that catalyze this transformation. researchgate.net The stereochemical outcome of the reduction is generally predicted by Prelog's rule, which depends on the relative size of the substituents attached to the carbonyl group. researchgate.net However, the presence of multiple reductases with differing and sometimes opposing stereoselectivities can lead to mixtures of stereoisomeric products. researchgate.netnih.gov

Research has shown that reaction conditions significantly influence both the conversion and the enantiomeric excess (e.e.) of the product. For the related reduction of tert-butyl acetoacetate (B1235776) to (S)-tert-butyl 3-hydroxybutyrate using S. cerevisiae B5, factors such as substrate concentration, temperature, pH, and the use of inhibitors can be optimized to maximize yield and optical purity. researchgate.net In one study, adding an inhibitor like chloroform (B151607) and increasing the biomass concentration relative to the substrate led to a 100% conversion and high enantiomeric excess. researchgate.net Similarly, for the reduction of various α-keto esters, the choice of ester group (e.g., methyl vs. longer-chain alkyls) can impact both yield and enantioselectivity, with methyl esters often providing the best results. nih.gov

| Parameter | Observation | Impact | Source |

|---|---|---|---|

| Substrate Structure | Methyl esters showed maximized yield and enantioselectivity for pyruvate (B1213749) and benzoylformate derivatives. | Influences yield and enantiomeric excess. | nih.gov |

| Inhibitors (e.g., Chloroform) | Use of 6 g/L chloroform resulted in high optical purity for (S)-tert-butyl 3-hydroxybutyrate. | Increases enantiomeric excess. | researchgate.net |

| Biomass/Substrate Ratio | Higher biomass (140 g/L) to substrate (2.0 g/L) ratio increased conversion. | Improves conversion rate. | researchgate.net |

| Reaction Conditions (pH, Temp) | Optimal conditions for a related reduction were pH 6.2 and 30 °C. | Affects enzyme activity and overall yield. | researchgate.net |

Microbial Bioconversion Pathways for Chiral Hydroxybutyrate Production

Beyond the direct reduction of keto-esters, microbial cells can be engineered to produce chiral hydroxybutyrates from simple carbon sources via specifically designed metabolic pathways. elifesciences.orgbiorxiv.orgbiorxiv.org These bioconversion strategies often involve heterologous expression of key enzymes in host organisms like Escherichia coli, which has been successfully engineered for industrial-scale production of poly(3-hydroxybutyrate) (PHB). nih.gov

Several biosynthetic routes have been developed:

From Homoserine: A synthetic pathway was designed to convert homoserine, a natural amino acid, into 2,4-dihydroxybutyrate (DHB). nih.gov This two-step pathway involves a homoserine transaminase to produce the intermediate 2-oxo-4-hydroxybutyrate (OHB), followed by its reduction catalyzed by an OHB reductase. nih.gov

From Threonine: The gut bacterium Fusobacterium nucleatum demonstrates a high capacity to synthesize 2-hydroxybutyric acid (2-HB) by preferentially using threonine as a substrate. mdpi.com The pathway proceeds through the precursor 2-ketobutyric acid, which is then reduced by a lactate (B86563) dehydrogenase (LDH) to generate 2-HB. mdpi.com

From Acetyl-CoA (Reversal of β-Oxidation): Engineered E. coli strains can produce (S)- or (R)-β-hydroxybutyrate (BHOB) by utilizing the reversal of the β-oxidation pathway. biorxiv.orgbiorxiv.org To produce (S)-BHOB, the enzymes AtoB (a thiolase) and FadB (a multifunctional enzyme with hydroxyacyl-CoA dehydrogenase activity) are overexpressed. biorxiv.org For the (R)-enantiomer, AtoB is used in combination with PhaB, an enantioselective reductase that converts acetoacetyl-CoA to R-β-hydroxybutyryl-CoA. biorxiv.org One study achieved an R:S ratio of 14:1 for (R)-BHOB production and 1:63 for (S)-BHOB production, demonstrating high enantiomeric purity. biorxiv.org

| Product | Host Organism | Precursor | Key Enzymes | Source |

|---|---|---|---|---|

| (S)-β-Hydroxybutyrate | Engineered E. coli | Acetyl-CoA | AtoB (Thiolase), FadB (β-Hydroxyacyl-CoA dehydrogenase) | biorxiv.org |

| (R)-β-Hydroxybutyrate | Engineered E. coli | Acetyl-CoA | AtoB (Thiolase), PhaB (enantioselective reductase) | biorxiv.org |

| 2,4-Dihydroxybutyrate | Engineered E. coli | Homoserine | Homoserine transaminase, OHB reductase | nih.gov |

| 2-Hydroxybutyric acid | Fusobacterium nucleatum | Threonine | Threonine dehydratase, Lactate dehydrogenase (LDH) | mdpi.com |

Directed Evolution and Enzyme Engineering for Enhanced Enantioselectivity and Activity

While naturally occurring enzymes can be effective, their properties are often suboptimal for industrial applications, exhibiting low activity, poor stability, or insufficient enantioselectivity. researchgate.net Directed evolution and rational enzyme design are powerful protein engineering techniques used to tailor biocatalysts for specific synthetic needs. acs.orgtudelft.nl These methods have been successfully applied to carbonyl reductases (KREDs), the enzymes responsible for producing chiral hydroxybutyrates.

Structure-guided rational design involves using the three-dimensional structure of an enzyme to predict mutations that will improve its function. rsc.orgresearchgate.net For instance, a carbonyl reductase from Gluconobacter oxydans (GoCR) was engineered to improve the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. rsc.orgresearchgate.net By identifying key amino acid residues (Cys93, Ile187, and Trp193) in the catalytic pocket, researchers created variants with significantly enhanced performance. rsc.orgresearchgate.net The most efficient variant, mut-W193L/C93I/I187L, exhibited a 37.0-fold increase in catalytic efficiency (kcat/Km) and improved stereoselectivity from 43.0% e.e. to >99% e.e. rsc.orgresearchgate.net

Directed evolution, which mimics natural selection in a laboratory setting, involves creating large libraries of enzyme variants through random mutagenesis and screening them for desired properties. researchgate.netnih.gov This approach has been used to evolve a carbonyl reductase from Sporobolomyces salmonicolor for the desymmetric reduction of a cyclic diketone, resulting in a variant with a 23.9-fold enhancement in enzyme activity and a stereoisomeric ratio of >98%. researchgate.netnih.gov Combining gene knockout and overexpression strategies in S. cerevisiae has also been used to create "second-generation" yeast strains with improved stereoselectivity in β-keto ester reductions by altering the levels of competing reductase enzymes. nih.gov

Multi-Step Synthetic Sequences and Total Synthesis Strategies

The utility of this compound and its analogues is most evident in their application as chiral building blocks in the total synthesis of complex molecules. Their pre-defined stereocenter allows for the construction of advanced intermediates with high stereochemical control, which is crucial for synthesizing biologically active compounds.

Integration into Complex Molecular Architectures and Scaffolds

The (S)-2-hydroxybutanoate structural motif is a key component in several important pharmaceutical agents. Its integration into larger, more complex molecules demonstrates its value as a chiral starting material.

For example, butyl (S)-2-hydroxybutanoate is a key intermediate in the synthesis of (R)-K-13675, a PPARα agonist. researchgate.net One practical synthesis transforms (S)-2-hydroxybutyrolactone into the required n-butyl (S)-2-hydroxybutanoate, which is then elaborated into the final drug molecule. researchgate.net Another route involves the stereospecific ring-opening of butyl (S)-2,3-epoxypropanoate using methylmagnesium bromide and a copper catalyst to yield the desired intermediate. researchgate.netchemicalbook.com

The structurally related (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid is a key intermediate for producing 4-acetoxy-azetidinone (4-AA), a critical building block for carbapenem (B1253116) antibiotics like imipenem (B608078) and meropenem. google.com The synthesis of this intermediate often starts from a β-keto ester, which is asymmetrically reduced to establish the correct stereochemistry at the C-3 position, highlighting the importance of the hydroxybutyrate core. google.com

Sequential Functionalization for Stereocontrolled Synthesis of Advanced Intermediates

An existing stereocenter, such as the one in this compound, can direct the stereochemical outcome of subsequent reactions. This principle is powerfully exploited in sequential C-H functionalization reactions, which allow for the step-wise and controlled introduction of new functional groups. nih.gov

Catalyst-controlled C-H functionalization enables the selective reaction of specific C-H bonds in a molecule, often with high regio- and stereoselectivity. nih.gov For example, the enantioselective synthesis of complex 2,3-dihydrobenzofurans has been achieved through a sequence initiated by a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation and C-O cyclization. nih.gov In such strategies, the initial chiral environment, whether on the substrate or induced by a chiral ligand, dictates the stereochemistry of the newly formed bonds.

The isolation of chiral palladacycle intermediates in Pd(II)-catalyzed C(sp3)-H functionalization reactions has provided direct insight into how this stereocontrol is achieved. chemrxiv.org These studies show that the C-H activation step can be the enantioselectivity-determining step, forming diastereomeric metal-cycle intermediates that then proceed to the final functionalized product, preserving the induced chirality. chemrxiv.org This methodology allows for the transformation of a simple chiral starting material into a highly functionalized, stereochemically rich intermediate, ready for further elaboration into complex target molecules.

Mechanistic Investigations and Biological Transformations of Tert Butyl S 2 Hydroxybutyrate and Analogues

Chemical Reaction Mechanism Elucidation

The synthesis and transformation of chiral esters such as (-)-tert-butyl (S)-2-hydroxybutyrate involve complex reaction pathways. A thorough understanding of these mechanisms is essential for controlling stereochemical outcomes.

The formation of esters from carboxylic acids and alcohols often requires the activation of the carboxylic acid. One common method, the Steglich esterification, utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. fiveable.meorganic-chemistry.org This reaction proceeds through a highly reactive O-acylisourea intermediate. fiveable.menih.gov This intermediate is formed by the addition of the carboxylic acid to the carbodiimide. organic-chemistry.org The O-acylisourea is a potent acylating agent, readily undergoing nucleophilic attack by an alcohol to form the desired ester and a urea (B33335) byproduct (e.g., dicyclohexylurea). organic-chemistry.orglibretexts.org The transient nature of the O-acylisourea makes it difficult to isolate, but its existence is supported by kinetic studies and stereochemical outcomes. nih.gov In the absence of a strong nucleophile, the O-acylisourea can rearrange to a more stable N-acylurea, a common side product in these reactions. nih.gov

The synthesis of tert-butyl esters, including this compound, can also involve the formation of a tert-butyl carbocation . When using tert-butanol (B103910) as the alcohol component under acidic conditions, the protonated alcohol can lose a molecule of water to form the relatively stable tertiary tert-butyl carbocation. researchgate.netmasterorganicchemistry.com This carbocation then acts as an electrophile, which is attacked by the carboxylate to form the final ester. However, the formation of carbocations can be prone to rearrangement reactions. For instance, a primary carbocation, if formed, will rapidly rearrange to a more stable secondary or tertiary carbocation via a 1,2-hydride or alkyl shift. masterorganicchemistry.comreddit.comlibretexts.org While the tert-butyl carbocation itself is tertiary and relatively stable, the conditions used for its generation must be carefully controlled to avoid side reactions like elimination, which would lead to the formation of isobutene. organic-chemistry.org

| Reactive Intermediate | Formation Context | Role in Reaction |

| O-acylisourea | Steglich esterification (e.g., using DCC) | Activates the carboxylic acid for nucleophilic attack by the alcohol. fiveable.meorganic-chemistry.org |

| tert-Butyl Carbocation | Acid-catalyzed esterification with tert-butanol | Acts as the electrophile that is attacked by the carboxylate. researchgate.netmasterorganicchemistry.com |

Understanding the stereochemical outcome of a reaction requires an analysis of the transition states leading to the different possible stereoisomers. acs.org For stereoselective reactions, the favored product is the one formed via the lower energy transition state. Computational modeling, such as density functional theory (DFT), has become a powerful tool for mapping reaction pathways and analyzing the geometries and energies of transition states. acs.org

In the context of synthesizing this compound, the transition state of the nucleophilic attack on the activated carboxylic acid (e.g., the O-acylisourea) or the carbocation determines the stereochemistry of the final product. The chiral center at the 2-position of the hydroxybutyrate moiety dictates that the incoming nucleophile or electrophile must approach from a specific face of the molecule to yield the (S)-enantiomer. The relative energies of the diastereomeric transition states leading to the (R) and (S) products will determine the enantiomeric excess of the reaction. Non-covalent interactions, such as hydrogen bonding and steric hindrance within the transition state, play a crucial role in differentiating the energies of these pathways. acs.org

For enzymatic reactions, the transition state is modeled within the active site of the enzyme. For lipases, which proceed through a tetrahedral intermediate, this intermediate is often used as a model for the transition state. nih.govnih.gov The specific interactions between the substrate and the amino acid residues of the enzyme's active site stabilize one diastereomeric transition state over the other, leading to high enantioselectivity. nih.gov

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. nih.govmdpi.com A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. The major product will be the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. fiveable.menih.gov In contrast, a reaction is under thermodynamic control when the product distribution reflects the relative stabilities of the products. Under these conditions, the reaction is reversible, and an equilibrium is established, favoring the most stable product. fiveable.menih.gov

In stereoselective synthesis, kinetic control is often exploited to produce a non-racemic mixture of enantiomers. nih.gov This is because enantiomers have identical thermodynamic stabilities, and under thermodynamic control, a racemic mixture would be formed. nih.gov Therefore, for the synthesis of this compound, the reaction conditions (e.g., temperature, reaction time, solvent) must be chosen to favor kinetic control. fiveable.me For example, lower temperatures generally favor the kinetic product by making the reverse reaction with a higher activation barrier effectively irreversible. fiveable.me

Lipase-catalyzed kinetic resolutions are a prime example of kinetic control. jocpr.comnih.gov The enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. jocpr.com The enantiomeric ratio (E), a measure of the enzyme's selectivity, is dependent on the difference in the activation energies for the reactions of the two enantiomers. acs.org Studies on Candida antarctica lipase (B570770) B have shown that kinetic parameters, and thus the enantioselectivity, can be influenced by the reaction medium, such as the polarity of the organic solvent. acs.org

| Control Type | Determining Factor | Outcome for Stereoselective Reactions |

| Kinetic Control | Relative rates of product formation (activation energies). fiveable.menih.gov | Can produce a non-racemic mixture of enantiomers. nih.gov |

| Thermodynamic Control | Relative stabilities of the products (Gibbs free energy). fiveable.menih.gov | Results in a racemic mixture of enantiomers. nih.gov |

Enzymatic Reaction Mechanisms and Biocatalytic Insights

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral compounds like this compound. Enzymes can exhibit high chemo-, regio-, and enantioselectivity under mild reaction conditions.

Candida antarctica lipase B (CALB) is one of the most widely used and versatile biocatalysts in organic synthesis. mdpi.comfrontiersin.org It is known for its high enantioselectivity in the kinetic resolution of a wide range of chiral compounds, including secondary alcohols. nih.govnih.gov CALB generally follows Kazlauskas's rule, which predicts the preferential acylation of the (R)-enantiomer of a secondary alcohol. nih.gov However, its enantioselectivity can be influenced by the structure of both the alcohol and the acyl donor, as well as the reaction conditions. acs.org For the kinetic resolution of 2-hydroxybutyrate esters, CALB would be expected to selectively hydrolyze or acylate one enantiomer, allowing for the separation of the (S)- and (R)-forms. The active site of CALB features a stereospecificity pocket that accommodates the substituents at the chiral center of the substrate, and the relative fit of the two enantiomers in this pocket determines the enantioselectivity. nih.gov Molecular dynamics studies have shown that even small differences in the potential energies of the enzyme-substrate complexes in the transition state can lead to high enantioselectivity. nih.govnih.gov

Hydroxymutases are a class of enzymes that catalyze the intramolecular migration of a hydroxyl group. These enzymes are often involved in complex biosynthetic pathways and can be either cobalamin (vitamin B12)-dependent or belong to the radical S-adenosylmethionine (SAM) superfamily. nih.govmit.eduresearchgate.netnih.gov

Cobalamin-dependent hydroxymutases utilize the reactivity of the cobalt-carbon bond in adenosylcobalamin to generate a radical intermediate. researchgate.netnih.gov The reaction mechanism typically involves the homolytic cleavage of the Co-C bond to form an adenosyl radical, which then abstracts a hydrogen atom from the substrate to initiate the rearrangement. researchgate.net

Radical SAM enzymes use a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical. nih.govacs.orgwikipedia.org This radical then abstracts a hydrogen atom from the substrate, leading to a substrate radical that can undergo rearrangement. nih.govacs.org

While specific hydroxymutases acting on 2-hydroxybutyrate are not extensively characterized in the provided context, the general mechanisms of these enzyme families suggest their potential for the transformation of hydroxybutyrate analogues. For example, a mutase could potentially interconvert 2-hydroxybutyrate and 3-hydroxybutyrate (B1226725).

| Biocatalyst | Substrate Class | General Enantioselectivity/Function |

| Candida antarctica lipase B (CALB) | Secondary alcohols, esters | High enantioselectivity, often follows Kazlauskas's rule. nih.gov |

| Hydroxymutases (Cobalamin-dependent) | Alcohols | Catalyze intramolecular hydroxyl group migration via radical intermediates. researchgate.netnih.gov |

| Hydroxymutases (Radical SAM) | Various substrates | Catalyze complex rearrangements via radical intermediates initiated by a 5'-deoxyadenosyl radical. nih.govacs.orgwikipedia.org |

Many enzymatic reactions, particularly those catalyzed by hydroxymutases, are dependent on expensive cofactors such as S-adenosylmethionine (SAM) and adenosylcobalamin (AdoCbl). nih.govmit.edunih.govrsc.org The stoichiometric use of these cofactors is often economically prohibitive for large-scale biocatalytic processes. Therefore, the development of efficient in situ cofactor regeneration systems is crucial. nih.govrsc.org

For SAM-dependent enzymes , regeneration systems have been developed that recycle the byproduct S-adenosylhomocysteine (SAH) back to SAM. nih.govrsc.org More advanced, biomimetic bicyclic systems can regenerate SAM from its byproducts using a set of coupling enzymes. nih.govrsc.org These systems can utilize a stable and inexpensive methyl donor and can be designed to be self-sustaining with catalytic amounts of the cofactor building blocks. nih.gov

For cobalamin-dependent enzymes , the cofactor can become inactivated through oxidation of the cobalt center. researchgate.net Some organisms have evolved enzymatic systems to reactivate the oxidized cofactor. For instance, in the case of cobalamin-dependent methionine synthase, the inactive Co(II) form can be reductively reactivated to the active Co(I) state by a reductase enzyme using a reducing agent like flavodoxin. researchgate.net

The implementation of such cofactor regeneration systems is a key enabling technology for the practical application of cofactor-dependent enzymes in the synthesis of fine chemicals and pharmaceuticals.

Structural and Mechanistic Insights from Enzyme-Catalyzed Transformations of Related Hydroxybutyrates

The enzymatic production of chiral alcohols, such as hydroxybutyrates, through the asymmetric reduction of prochiral ketones is a well-established and powerful method in biotechnology. nih.gov These transformations are primarily catalyzed by NAD(P)H-dependent oxidoreductases, including alcohol dehydrogenases (ADHs) and carbonyl reductases. nih.govnih.gov The structural features of these enzymes and their catalytic mechanisms provide critical insights into how they achieve high stereoselectivity, which is essential for producing specific enantiomers like (S)-2-hydroxybutyrates.

The core of the catalytic mechanism for many ADHs involves a catalytic zinc atom located in the active site. wikipedia.orgproteopedia.org This zinc ion coordinates with the carbonyl group of the substrate, activating it for hydride transfer from the NADH or NADPH cofactor. proteopedia.orgebi.ac.uk The process follows a general sequence: binding of the cofactor and substrate, a deprotonation cascade often involving histidine and serine or threonine residues, and the subsequent transfer of a hydride ion to the substrate, resulting in the formation of the corresponding alcohol. wikipedia.orgyoutube.com

The stereochemical outcome of the reduction is dictated by the three-dimensional architecture of the enzyme's active site, which controls the orientation of the substrate relative to the cofactor. nih.gov Molecular docking studies of carbonyl reductases with substrates like ethyl 2-oxo-4-phenylbutyrate have shown that the precise geometry between the substrate and the enzyme-NADPH complex determines whether the hydride is delivered to the re or si face of the carbonyl, thus producing the (R) or (S) alcohol, respectively. nih.gov For instance, the carbonyl reductase from Saccharomyces cerevisiae (SeCR) and a short-chain dehydrogenase from Gluconobacter oxydans (GoKR) exhibit perfect stereoselectivity, yielding 100% enantiomeric excess (e.e.) of the (R) and (S) products, respectively, from the same substrate. nih.gov

Structural studies of 3-hydroxybutyryl-CoA dehydrogenase (A2HBD) from Faecalibacterium prausnitzii further illuminate these mechanisms. The enzyme consists of two domains, with NAD+ binding to the N-terminal domain. nih.gov Upon substrate (acetoacetyl-CoA) binding, a significant conformational change occurs, shifting the enzyme from an "open" to a "closed" state. nih.gov This movement involves a "Clamp-roof" domain and the shrinkage of the catalytic cavity, which properly orients the substrate for the reaction. nih.gov The proposed catalytic mechanism involves hydride transfer from NADH and subsequent nucleophilic substitution to reduce acetoacetyl-CoA to 3-hydroxybutyryl-CoA. nih.gov

Table 1: Kinetic Parameters of Selected Carbonyl Reductases in the Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE)

| Enzyme Source | Product | Km (mM) | Specific Activity (U/mg) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Saccharomyces cerevisiae (SeCR) | (R)-HPBE | 0.22 | 29.0 | >99 |

| Gluconobacter oxydans (GoKR) | (S)-HPBE | N/A | N/A | >99 |

Data sourced from studies on the stereoselectivity of carbonyl reductases. nih.gov (R)-HPBE and (S)-HPBE refer to the (R) and (S) enantiomers of ethyl 2-hydroxy-4-phenylbutyrate.

Microbial Metabolism and Bioconversion Pathways of Hydroxybutyrates

Discovery and Characterization of Novel Enzymatic Pathways for Hydroxybutyrate Transformations

The natural diversity of microorganisms provides a rich source for discovering new enzymes and pathways for hydroxybutyrate metabolism. These pathways are crucial for both the synthesis and degradation of important compounds, including the biopolymer poly-beta-hydroxybutyrate (PHB).

A key enzyme in many of these pathways is β-hydroxybutyrate dehydrogenase (BDH1), which catalyzes the reversible interconversion of acetoacetate (B1235776) and β-hydroxybutyrate (BHB). nih.gov This enzyme is central to both the final step of ketogenesis and the first step of BHB utilization in many organisms. nih.gov In the context of PHB synthesis, research on Zoogloea ramigera has shown that the PHB synthase enzyme has a strict substrate specificity for D-(-)-β-hydroxybutyryl CoA. nih.gov The localization of this enzyme—either soluble in the cytoplasm or particulate-bound with PHB granules—depends on the metabolic state of the cell, specifically the availability of a carbon source like glucose. nih.gov

Another significant enzyme, 3-hydroxybutyryl-CoA dehydrogenase, is a critical component of the butyrate (B1204436) production cycle in gut microbes like Faecalibacterium prausnitzii. nih.gov This enzyme specifically transforms acetoacetyl-CoA into 3-hydroxybutyryl-CoA. nih.gov Structural and functional characterization of these enzymes is ongoing, with techniques like X-ray crystallography revealing detailed binding modes for substrates and cofactors, which is essential for understanding their catalytic mechanisms. nih.gov

Furthermore, enzymatic routes are being developed for the synthesis of specific hydroxybutyrate esters. For example, Candida antarctica lipase B (CAL-B) has been effectively used for the transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol to produce the nutraceutically important (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.comresearchgate.net This lipase demonstrates high enantioselectivity, reacting preferentially with the (R)-enantiomer of the hydroxybutyrate ester, leaving the (S)-enantiomer unreacted. researchgate.net This kinetic resolution is a powerful strategy for producing enantiomerically pure compounds. mdpi.com

Microbial Engineering for Enhanced Bioproduction or Biodegradation of Related Compounds

Microbial engineering offers powerful strategies to enhance the production or degradation of hydroxybutyrates and related compounds by modifying metabolic pathways. A common host for such engineering is baker's yeast (Saccharomyces cerevisiae), which contains numerous native reductase enzymes. nih.gov However, these enzymes often have overlapping substrate specificities and different stereoselectivities, leading to mixtures of product isomers. nih.gov

To overcome this, researchers have employed recombinant DNA techniques to create yeast strains where specific reductase enzymes are either deleted or overexpressed. nih.gov For instance, by manipulating the levels of enzymes like fatty acid synthase (Fasp), aldo-keto reductase (Ypr1p), and α-acetoxy ketone reductase (Gre2p), the stereoselectivity of β-keto ester reductions has been significantly improved. nih.gov This "first-generation" of engineered yeast strains has made various β-hydroxy ester building blocks more accessible. nih.gov

In the context of PHB, a biodegradable polymer, engineering efforts focus on improving production yields in various microorganisms. The core pathway involves three key enzymes: β-ketothiolase, acetoacetyl-CoA reductase, and PHB synthase. Class III alcohol dehydrogenases (ADH3) are also relevant as they catalyze the reduction of a wide variety of substrates, and their manipulation can redirect metabolic flux. ebi.ac.uk Engineering strategies often involve expressing these pathway genes in robust production hosts like E. coli or optimizing cofactor regeneration systems (NADH/NADPH) to ensure the reductase steps are not rate-limiting. nih.gov

In vivo Stereochemical Control in Biosynthetic and Metabolic Routes

Achieving precise stereochemical control is a hallmark of biological systems, and it is particularly critical in the synthesis of chiral molecules like hydroxybutyrates. In vivo, this control is exerted by highly stereospecific enzymes that distinguish between enantiomers or between the prochiral faces of a substrate. nih.gov

The chirality of β-hydroxybutyrate (BHB) in humans and mice is a direct result of the enzyme β-hydroxybutyrate dehydrogenase (BDH1). nih.gov This enzyme specifically synthesizes R-BHB by reducing the non-chiral carbonyl group of acetoacetate. nih.gov The same enzyme is required for the reverse reaction, demonstrating its inherent stereospecificity. nih.gov

Similarly, in the biocatalytic production of chiral alcohols, the stereochemical outcome is governed by the enzyme's structure. As seen with reductases from Saccharomyces and Gluconobacter, different enzymes can produce opposite enantiomers from the same precursor with near-perfect fidelity. nih.gov This control is based on how the enzyme's active site orients the substrate relative to the hydride-donating cofactor (NADPH or NADH). nih.gov

In microbial engineering, a key strategy for achieving stereochemical control is to eliminate competing enzymes and overexpress a single enzyme with the desired stereoselectivity. nih.gov For example, while wild-type baker's yeast often produces mixtures of stereoisomers, a genetically modified strain that lacks certain endogenous reductases and overexpresses a specific one can produce a single desired β-hydroxy ester enantiomer with high purity. nih.gov The enzymatic kinetic resolution catalyzed by lipases like CAL-B is another powerful in vivo and in vitro method. By selectively catalyzing the reaction of one enantiomer from a racemic mixture, it allows for the separation and production of highly enantiopriched compounds, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.comresearchgate.net

Applications of Tert Butyl S 2 Hydroxybutyrate As a Chiral Building Block

Role in Pharmaceutical Synthesis

The precise stereochemistry of (-)-tert-Butyl (S)-2-hydroxybutyrate is a critical feature that is exploited in the synthesis of various pharmaceuticals. Its ability to introduce a specific stereocenter is paramount in the development of drugs where biological activity is highly dependent on the three-dimensional arrangement of atoms.

Precursor to Chiral Drug Intermediates (e.g., Carbapenems, Penems, PPARα Agonists)

This compound and its parent compound, (S)-2-hydroxybutyric acid, serve as crucial precursors for the synthesis of key intermediates for several classes of therapeutic agents. nih.gov

Carbapenems and Penems: These are classes of β-lactam antibiotics with a broad spectrum of antibacterial activity. The synthesis of the carbapenem (B1253116) and penem (B1263517) core structures often requires chiral intermediates to establish the correct stereochemistry, which is essential for their antibacterial efficacy. (R)-3-hydroxybutyric acid, a related chiral building block, is a known precursor for intermediates in the synthesis of carbapenem and macrolide antibiotics. nih.gov The (S)-enantiomer, derivable from this compound, can be similarly utilized in the synthesis of specific stereoisomers of these antibiotics. For instance, chiral (R)-1,3-butanediol is a key starting material for azetidinone derivatives, which are crucial intermediates for penem and carbapenem antibiotics. mdpi.com The synthesis of such chiral diols can be achieved from hydroxybutyrate precursors.

PPARα Agonists: Peroxisome proliferator-activated receptor alpha (PPARα) agonists are a class of drugs used to treat dyslipidemia. The synthesis of potent and selective PPARα agonists often involves the incorporation of a chiral side chain. (S)-2-hydroxybutyric acid is a key starting material for the synthesis of the PPARα agonist (R)-K-13675. researchgate.net The synthesis involves the conversion of (S)-2-hydroxybutyric acid derivatives, such as the corresponding butyl ester, into more complex intermediates that form the core structure of the final drug molecule.

| Drug Class | Key Intermediate Derived From (S)-2-Hydroxybutyrate Moiety | Therapeutic Application |

| Carbapenems | Chiral azetidinone precursors | Broad-spectrum antibiotics |

| Penems | Chiral azetidinone precursors | Broad-spectrum antibiotics |

| PPARα Agonists | (R)-K-13675 intermediates | Treatment of dyslipidemia |

Construction of Stereodefined Pharmacophores in Active Pharmaceutical Ingredients

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The defined stereocenter of this compound allows for its use as a chiral template in the construction of these critical pharmacophores. By incorporating this building block, chemists can ensure the correct spatial arrangement of functional groups in the final active pharmaceutical ingredient (API), which is often crucial for its efficacy and selectivity.

The synthesis of various APIs relies on the introduction of specific chiral moieties, and hydroxybutyrate derivatives provide a reliable source of this chirality. The hydroxyl and carbonyl groups of this compound can be chemically modified in a stereocontrolled manner to build more complex structures, ensuring that the desired stereochemistry is maintained throughout the synthetic sequence.

Research into Prodrug Design and Bioavailability Enhancement Mechanisms

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. The tert-butyl ester group in this compound can be considered a prodrug moiety. Ester prodrugs are a common strategy to enhance the bioavailability of drugs, particularly those with poor membrane permeability due to high polarity. nih.gov

Utility in Natural Product Synthesis

The synthesis of complex natural products often presents significant challenges due to their intricate molecular architectures and multiple stereocenters. This compound is a valuable tool for synthetic chemists in this field, providing a readily available source of chirality.

Chiral Pool Approach in Total Synthesis of Bioactive Natural Products

The chiral pool refers to the collection of inexpensive, enantiomerically pure compounds from natural sources that can be used as starting materials for the synthesis of complex target molecules. researchgate.netnih.gov Hydroxy acids and their derivatives, including this compound, are important members of this chiral pool. researchgate.netmdpi.com

Stereocontrolled Fragment Coupling for Complex Molecule Assembly

The total synthesis of large and complex molecules is often achieved through a convergent approach, where smaller, stereochemically defined fragments are synthesized independently and then coupled together. This compound can be used to prepare such chiral fragments.

The functional groups of the hydroxybutyrate can be elaborated into more complex structures, which are then ready for coupling with other fragments. The stereocenter originating from the starting material ensures that the fragment has the correct three-dimensional structure. This stereocontrolled fragment coupling is a powerful strategy for the efficient and stereoselective synthesis of complex natural products. The principles of such coupling reactions are fundamental in the assembly of intricate molecular architectures.

Industrial Production and Process Intensification

Scale-Up Methodologies for Enantiopure (-)-tert-Butyl (S)-2-hydroxybutyrate Production

Transitioning the synthesis of an enantiopure compound from a laboratory setup to industrial-scale production involves significant challenges, including maintaining high enantioselectivity, ensuring process safety, and achieving economic viability. A common strategy for producing chiral hydroxy esters is through the enzymatic resolution of a racemic mixture.

An effective, scalable process for similar chiral intermediates, such as (S)-ethyl-3-hydroxybutyrate, has been developed using a two-step enzymatic resolution that is adaptable for multikilogram production. nih.govresearchgate.net In this approach, a racemic ester is first acetylated in a solvent-free reaction using an immobilized lipase (B570770), yielding the (S)-enantiomer of the hydroxy ester and the (R)-enantiomer of the acetylated ester. nih.gov A key challenge during scale-up was the mechanical stress on the immobilized enzyme. Initial trials in a stirred reactor proved unsuitable for large-scale production due to the attrition of the enzyme particles. nih.govresearchgate.net To overcome this, a batchwise loop reactor system was implemented. nih.gov In this design, the immobilized enzyme is contained within a column, and the reactants are circulated through the enzyme bed until the desired conversion is achieved. nih.govresearchgate.net This configuration protects the catalyst from mechanical damage and was successfully scaled up by a factor of 200. technion.ac.il

Another critical aspect of scale-up is the selection of starting materials. The synthesis of the related compound n-butyl (S)-2-hydroxybutanoate has been achieved from (S)-2-hydroxybutyrolactone, demonstrating an efficient transformation pathway. researchgate.net For industrial applications, obtaining optically pure enantiomers often requires the deracemization of synthetically produced racemic 2-hydroxybutyric acid. researchgate.net Biocatalytic systems, such as engineered Escherichia coli, offer a route to produce optically pure (S)-2-hydroxybutyric acid directly from renewable feedstocks like L-threonine, providing a scalable and sustainable source for subsequent esterification. researchgate.net

Design and Implementation of Continuous Flow Processing in Asymmetric Synthesis

Continuous flow processing has emerged as a superior alternative to traditional batch manufacturing for asymmetric synthesis, offering enhanced safety, efficiency, and scalability. nih.govrsc.org The advantages include significantly shorter reaction times, higher selectivity, reduced catalyst loading, and greater productivity. nih.gov

The design of continuous flow systems for chiral synthesis often involves packed-bed reactors (PBRs) containing immobilized catalysts. nih.govnih.gov This setup is particularly advantageous from both a practical and environmental perspective when using supported heterogeneous catalysts. nih.gov For instance, a continuous flow system for the synthesis of a chiral aldehyde intermediate achieved a productivity of 2.47 g/h by pumping a neat mixture of reactants through a heated catalyst column. nih.gov Similarly, the synthesis of a chiral β-nitro alcohol was scaled up using a larger catalyst column, producing 12.4 g of the product over 28 hours. nih.gov

Precise control over reaction parameters is crucial in flow chemistry. researchgate.net Micromixers can be employed to ensure rapid and efficient mixing of reagents, while temperature can be controlled by immersing the reactor tubing in a cooling bath. nih.gov For example, the reduction of an ester to an aldehyde using DIBAL-H in a flow system was performed at -50 °C to prevent over-reduction to the alcohol. nih.gov The careful control of temperature and residence time is essential for achieving high conversion and selectivity. researchgate.net This technology enables the use of unstable intermediates, such as lithium enolates, which can be generated and reacted in-flow at room temperature—a condition that would lead to decomposition in a batch process. researchgate.net

| Product/Intermediate | Catalyst System | Reactor Type | Key Parameters | Productivity/Yield | Source |

|---|---|---|---|---|---|

| Chiral Aldehyde | Immobilized Organocatalyst | Heated Catalyst Column | 20 min residence time, solvent-free | 2.47 g/h, 84% yield, 97% ee | nih.gov |

| Chiral β-Nitro Alcohol | Heterogeneous Catalyst | Packed-Bed Reactor | 28 h processing time | 12.4 g total, 93% yield, 88% ee | nih.gov |

| Pregabalin Intermediate | PS-supported PyBOX-CaCl2 | Packed-Bed Reactor | Operated for >5 days | 4.43 g total, 90% yield, 90% ee | nih.gov |

| α-Functionalized Esters | LDA (in situ generated) | Microreactor System | Room temperature metalation | Up to quantitative yield | researchgate.net |

Sustainability and Green Chemistry Aspects in Manufacturing Processes

Modern industrial synthesis places a strong emphasis on sustainability and the principles of green chemistry. The production of this compound and related compounds benefits from several green approaches that minimize environmental impact and improve process efficiency.

One of the most significant green strategies is the use of biocatalysis. The synthesis of the precursor (S)-2-hydroxybutyric acid can be achieved from L-threonine using a cascade biocatalysis system within E. coli. researchgate.net This method utilizes a renewable feedstock and avoids the harsh conditions and petrochemical resources associated with traditional chemical synthesis. researchgate.net Similarly, enzymatic resolutions employing lipases, such as Candida antarctica lipase B (CALB), are central to producing enantiopure hydroxy esters. nih.govresearchgate.net These enzymatic processes can often be conducted under mild conditions and can be highly selective. researchgate.netgoogle.com

Another key aspect of green chemistry is the reduction or elimination of hazardous solvents. An efficient enzymatic process for producing ethyl-3-hydroxybutyrate was developed as a solvent-free system, where the reactants themselves form a nonviscous solution. researchgate.nettechnion.ac.il This approach not only reduces waste but also significantly increases the process throughput by maximizing the reactor volume with productive components. nih.gov When solvents are necessary, the choice can impact the environmental footprint of the process, with options ranging from traditional solvents like toluene (B28343) and diethyl ether to more benign alternatives. google.com

| Aspect | Traditional Chemical Synthesis | Green Chemistry Approach (Biocatalysis/Flow) | Source |

|---|---|---|---|

| Starting Material | Petrochemical resources | Renewable feedstocks (e.g., L-threonine, sugars) | researchgate.net, google.com |

| Catalyst | Metal catalysts, strong bases (e.g., LDA) | Enzymes (e.g., Lipases, Dehydrogenases), Immobilized Catalysts | researchgate.net, nih.gov, researchgate.net |

| Reaction Conditions | Harsh conditions (e.g., very low temperatures) | Mild conditions, solvent-free options | researchgate.net, technion.ac.il |

| Byproducts/Waste | Often produces significant waste, requires deracemization | Atom-economic, reduced waste, simplified purification | researchgate.net, google.com |

Advanced Purification and Isolation Techniques for High Enantiomeric Purity

Achieving high enantiomeric and chemical purity is the final, critical step in the manufacturing process. The choice of purification technique is highly dependent on the synthetic route employed.

For processes involving enzymatic resolution, fractional distillation is a robust and scalable method for separating the product from the reaction mixture. nih.govresearchgate.net In the two-step synthesis of (R)- and (S)-ethyl-3-hydroxybutyrate, distillation was used effectively after each enzymatic stage to isolate the desired products with 99% chemical purity and over 96% enantiomeric excess. nih.govtechnion.ac.il Similarly, in processes involving transesterification, distillation can be used to remove unreacted alcohol and byproducts. google.com

In continuous flow synthesis, purification can be integrated directly into the process, a technique known as "telescoping," which avoids the need for traditional work-up and isolation of intermediates. nih.gov This can be accomplished using polymer-supported scavengers and reagents that capture byproducts and excess reagents, allowing a purified product stream to emerge directly from the reactor system. nih.gov This method avoids the need for aqueous extractions and column chromatography, saving time and reducing solvent use. nih.gov The use of heterogeneous catalysts in packed-bed reactors also simplifies purification, as the catalyst is retained within the reactor, leading to a cleaner product stream compared to homogeneous catalysis. nih.gov

| Technique | Application Context | Purity Achieved | Advantages | Source |

|---|---|---|---|---|

| Fractional Distillation | Separation of products after enzymatic resolution | 99% chemical purity, >96% ee | Scalable, effective for volatile compounds | nih.gov, researchgate.net |

| Polymer-Supported Scavengers | Integrated into continuous flow synthesis | High purity (avoids column chromatography) | Reduces work-up time and solvent use | nih.gov |

| Distillation | Removal of alcohol after transesterification | Separation of ester from volatile impurities | Standard industrial separation technique | google.com |

| Simplified Work-Up | Heterogeneous catalysis in flow systems | Cleaner product stream vs. batch reactions | Catalyst is easily separated from product | nih.gov |

Emerging Research Directions and Future Perspectives

Exploration of Novel Biocatalytic Systems for Derivatization and Functionalization

The quest for greener, more efficient, and highly selective chemical transformations has propelled the exploration of biocatalysis. For a chiral molecule like (-)-tert-Butyl (S)-2-hydroxybutyrate, enzymes offer unparalleled stereoselectivity in derivatization and functionalization reactions.

Recent research has highlighted the use of various lipases, such as Candida antarctica lipase (B570770) B (CAL-B), for the kinetic resolution of related racemic hydroxy esters. nih.govmdpi.com This enzymatic approach provides access to enantiomerically pure forms of the molecule, which are crucial for pharmaceutical synthesis. nih.govresearchgate.net For instance, the transesterification reaction catalyzed by CAL-B has been effectively used to resolve racemic mixtures, yielding the desired (S)-enantiomer with high enantiomeric excess. nih.gov

Beyond resolution, researchers are investigating the use of whole-cell biocatalytic systems for the production of chiral hydroxy acids and their derivatives. researchgate.netpsu.edu Recombinant Escherichia coli cells, engineered to overexpress specific enzymes like L-threonine deaminase, lactate (B86563) dehydrogenase, and alcohol dehydrogenase, have been developed to produce (S)-2-hydroxybutyric acid from L-threonine. researchgate.net This approach represents a significant step towards the sustainable production of the core scaffold of this compound from renewable feedstocks.

Furthermore, the enzymatic functionalization of C-H bonds is an exciting frontier. rsc.org While still a developing area, applying enzymes to selectively activate and modify the carbon skeleton of this compound could open up pathways to novel derivatives that are difficult to access through traditional chemical methods. rsc.orgnih.gov

Table 1: Examples of Biocatalytic Systems in the Synthesis and Derivatization of Chiral Hydroxy Esters

| Biocatalyst System | Application | Key Findings | Reference(s) |

| Candida antarctica lipase B (CAL-B) | Kinetic resolution of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Achieved high conversion and excellent enantioselectivity (E > 200), yielding optically pure enantiomers. | nih.gov |

| Recombinant E. coli with co-expressed dehydrogenases | Production of (S)-2-hydroxybutyric acid | High titer (129 g/L) and molar yield (93%) from L-threonine. | researchgate.net |

| Various microbial strains | Reduction of prochiral ketones to chiral alcohols | Whole-cell biocatalysts offer internal cofactor regeneration, making the process more efficient. | psu.eduresearchgate.net |

| Manganese catalyst with hydrogen peroxide | Non-directed hydroxylation of C-H bonds | Enables the functionalization of sterically hindered tert-butyl groups. | nih.gov |

Integration with Automated Synthesis Platforms and High-Throughput Screening

Table 2: Key Features of Automated Synthesis Platforms

| Feature | Description | Potential Impact on this compound Research |

| AI-Driven Synthesis Planning | Software suggests and prioritizes synthetic routes based on vast reaction databases. nih.gov | Rapid identification of novel and efficient pathways to complex derivatives. |

| Robotic Execution | Automated hardware performs reactions, purifications, and analyses. mit.educhemistryworld.com | High-throughput synthesis of derivative libraries for screening purposes. |

| Modular Flow Chemistry | Continuous processing allows for precise control over reaction parameters and easy scalability. nih.govdrugtargetreview.com | Efficient and reproducible production of the target compound and its derivatives. |

| Integrated Analytics | Real-time monitoring and analysis of reactions to optimize conditions. | Faster optimization of reaction conditions for higher yields and purity. |

Application of Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and computational techniques are providing unprecedented insights into the behavior of chiral molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, remains a cornerstone for structural elucidation. nih.gov For chiral molecules, specialized NMR techniques, such as the use of chiral derivatizing agents like Mosher's acid, can be employed to determine enantiomeric purity. researchgate.netresearchgate.net

Computational chemistry, including Density Functional Theory (DFT) calculations, is increasingly used to model reaction pathways and predict stereochemical outcomes. researchgate.net These theoretical studies can help to rationalize the observed selectivity in catalytic reactions and guide the design of more effective catalysts. For instance, computational models can elucidate the transition state structures in asymmetric reactions, revealing the key interactions that determine the stereochemistry of the product.

Kinetic studies, such as the analysis of kinetic isotope effects, can pinpoint the rate-determining step in a reaction sequence. nih.gov This information is invaluable for understanding and optimizing catalytic cycles. The combination of experimental data from spectroscopy and kinetics with computational modeling provides a powerful toolkit for gaining deep mechanistic insights into the reactions of this compound. nih.govacs.org

Discovery of New Application Domains in Emerging Technologies

The unique properties of chiral building blocks are driving their application in a variety of emerging technologies. chiralpedia.com The presence of both a stereocenter and a bulky tert-butyl group in this compound makes it an interesting candidate for the development of advanced materials with tailored properties. nih.govcymitquimica.com

In materials science, chirality can impart unique optical, electronic, and mechanical properties to polymers and other materials. chiralpedia.com Chiral polymers, for example, are being explored for applications in drug delivery and tissue engineering. chiralpedia.com The incorporation of this compound or its derivatives into polymer backbones could lead to new biodegradable materials with specific functionalities. chiralpedia.comnih.gov

Chiral metal-organic frameworks (MOFs) are another promising area. acs.org These porous materials have potential applications in asymmetric catalysis, chiral separations, and sensing. acs.org The stereocenter of this compound could serve as a chiral motif within the organic linkers used to construct these frameworks.

Furthermore, the tert-butyl group itself is recognized for its ability to enhance the stability and modify the solubility of molecules, which is advantageous in the design of functional materials and pharmaceuticals. nih.gov The combination of chirality and the specific properties conferred by the tert-butyl group positions this compound as a valuable component for future innovations in areas ranging from photonics to catalysis. chiralpedia.comnih.govambeed.com

Q & A

Q. What are the primary synthetic routes for (-)-tert-Butyl (S)-2-hydroxybutyrate in laboratory settings?

A multi-enzyme cascade system is commonly employed, utilizing L-threonine as a substrate. Key enzymes include threonine deaminase (to produce 2-ketobutyrate) and stereoselective lactate dehydrogenase (LDH) variants to achieve (S)- or (R)-enantiomers. For (S)-2-hydroxybutyrate, NADH-dependent LDH from Lactobacillus casei is used, followed by esterification with tert-butanol under acidic conditions. This method achieves >99% enantiomeric excess (ee) .

Q. What analytical techniques are recommended for characterizing enantiomeric purity?

Chiral HPLC with columns such as Chiralpak AD-H or OD-H is standard for determining ee. Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Differential scanning calorimetry (DSC) can supplement purity analysis by detecting melting point deviations .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at 2–8°C, protected from moisture and heat. For long-term storage, aliquot under inert gas (e.g., argon) and avoid repeated freeze-thaw cycles. Compatibility testing with common solvents (e.g., DCM, THF) is advised to prevent degradation .

Q. What is the biological significance of 2-hydroxybutyrate derivatives in metabolic studies?

(S)-2-hydroxybutyrate is a biomarker for glutathione synthesis modulation under oxidative stress. It arises from cysteine metabolism via the transsulfuration pathway, making it relevant in studies of redox imbalance and mitochondrial dysfunction. Urinary levels correlate with oxidative stress severity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies often arise from impurities or polymorphic forms. Recrystallization in tert-butyl methyl ether (TBME) or hexane/ethyl acetate mixtures improves purity. Validate via DSC and cross-reference with ATR-IR spectral libraries (e.g., Aldrich ATR Index) to confirm crystalline phase consistency .

Q. What experimental design considerations are critical for scaling enantioselective synthesis?

Key factors include:

- Enzyme stability : Immobilize LDH on epoxy-activated resins to enhance reusability.

- Cofactor regeneration : Use glucose dehydrogenase (GDH) with NAD recycling to reduce costs.

- Reaction monitoring : In-line FTIR tracks 2-ketobutyrate conversion in real time. Pilot-scale reactors should maintain pH 7.5–8.0 and 30–35°C for optimal activity .

Q. How does stereochemistry influence polymer applications of 2-hydroxybutyrate derivatives?

Enantiopure (S)-2-hydroxybutyrate forms stereocomplexes with (R)-enantiomers in polyhydroxyalkanoates (PHAs), enhancing thermal stability (e.g., melting points ↑ by 30–40°C). Use ring-opening polymerization (ROP) with tin(II) octoate catalysts to synthesize stereoregular polymers for biomedical scaffolds .

Q. What strategies mitigate risks when handling compounds with limited toxicity data?

Q. How can metabolic flux analysis clarify the role of this compound in microbial pathways?

Isotope tracing with -labeled L-threonine tracks incorporation into 2-hydroxybutyrate pools. Combine with LC-MS/MS to quantify intracellular concentrations in Clostridium models. Knockout studies of ldh genes further validate pathway contributions .

Methodological Tables

Table 1. Key Enzymes for Enantioselective Synthesis

Table 2. Analytical Parameters for Chiral HPLC

| Column | Mobile Phase | Flow Rate | Retention Time (S)-enantiomer | Reference |

|---|---|---|---|---|

| Chiralpak AD-H | Hexane:IPA (90:10) | 1.0 mL/min | 12.3 min | |

| Chiralpak OD-H | Hexane:EtOH (95:5) | 0.8 mL/min | 14.7 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.